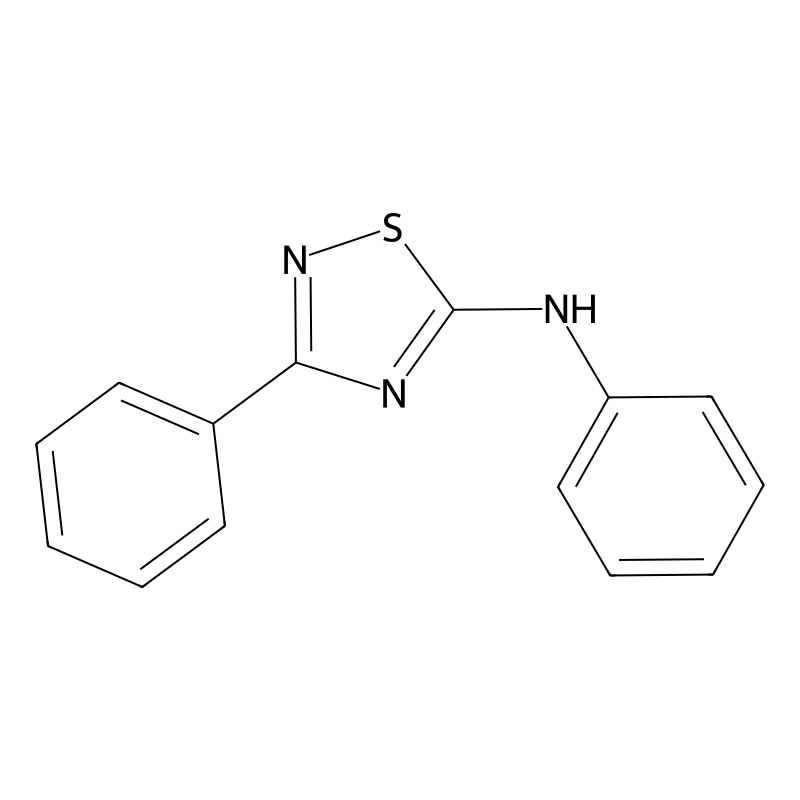N,3-diphenyl-1,2,4-thiadiazol-5-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Antimicrobial Agents
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have shown inhibitory effects on various bacteria strains .
Methods of Application or Experimental Procedures: The 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . In another study, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Results or Outcomes: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans, and four compounds outperformed the others in terms of antimicrobial activity . In another study, the synthesized 1,3,4-thiadiazole molecules showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
N,3-diphenyl-1,2,4-thiadiazol-5-amine is a compound belonging to the class of thiadiazoles, characterized by its unique five-membered heterocyclic structure containing nitrogen and sulfur atoms. This compound features two phenyl groups attached to the nitrogen atom at position 3 and an amino group at position 5 of the thiadiazole ring. The molecular formula is C13H12N4S, and it exhibits distinct physicochemical properties that make it a subject of interest in various fields, including medicinal chemistry and materials science.
The reactivity of N,3-diphenyl-1,2,4-thiadiazol-5-amine can be attributed to the presence of both the amino and thiadiazole functionalities. It can undergo several chemical transformations:
- Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
- Oxidative Reactions: Thiadiazoles can be oxidized to form sulfoxides or sulfones under appropriate conditions.
- Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amines.
These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives with tailored properties.
N,3-diphenyl-1,2,4-thiadiazol-5-amine has been investigated for its potential biological activities. Compounds in this class often exhibit:
- Antimicrobial Properties: Some thiadiazoles have shown effectiveness against bacteria and fungi.
- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory mechanisms.
The biological activity often correlates with structural modifications and substitutions on the thiadiazole ring.
Several synthetic routes have been developed for the preparation of N,3-diphenyl-1,2,4-thiadiazol-5-amine:
- Cyclization of Thiosemicarbazides: A common method involves the reaction of thiosemicarbazides with carbonyl compounds followed by cyclization to form thiadiazoles.
- Oxidative Cyclization: Utilizing oxidizing agents like bromine or iodine can facilitate the formation of thiadiazole rings from appropriate precursors.
- Metal-Free Synthesis: Recent advancements have introduced metal-free methods using hypervalent iodine reagents for efficient synthesis with high yields .
These methods highlight the versatility in synthesizing this compound while emphasizing efficiency and yield.
N,3-diphenyl-1,2,4-thiadiazol-5-amine finds applications in various domains:
- Pharmaceuticals: As a lead compound for developing new drugs due to its biological activity.
- Agricultural Chemicals: Potential use as fungicides or herbicides.
- Materials Science: Incorporation into polymers or as a dye due to its electronic properties.
The ongoing research aims to expand its applications further by exploring novel derivatives.
Studies on N,3-diphenyl-1,2,4-thiadiazol-5-amine often focus on its interactions with biological targets:
- Protein Binding Studies: Understanding how this compound interacts with specific proteins can elucidate its mechanism of action.
- Molecular Docking Studies: Computational approaches are employed to predict binding affinities with various biological targets.
Such studies are crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
Several compounds share structural similarities with N,3-diphenyl-1,2,4-thiadiazol-5-amine. Here are notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-diphenyl-1,2,4-thiadiazole | Similar thiadiazole core without amino substitution | Exhibits different biological activity profiles |
| 2-amino-1,3,4-thiadiazole | Contains an amino group but different substitution | Known for strong antimicrobial properties |
| 5-amino-1,2,4-thiadiazole | Amino group at position 5 instead of 3 | Displays significant anticancer activity |
These compounds illustrate the diversity within the thiadiazole class while highlighting N,3-diphenyl-1,2,4-thiadiazol-5-amine's unique positioning due to its specific substitutions and resulting properties.
Cyclocondensation reactions involving thiourea derivatives remain a cornerstone for synthesizing N,3-diphenyl-1,2,4-thiadiazol-5-amine. These methods typically exploit the nucleophilic reactivity of thioureas to form the thiadiazole ring through intramolecular cyclization.
Reaction Mechanisms and Catalyst Systems
The cyclocondensation of amidoximes with N-substituted thioureas in the presence of potassium fluoride supported on alumina (KF/Al₂O₃) has emerged as a robust one-pot synthesis route. This heterogeneous catalyst facilitates the elimination of water and ammonia, driving the reaction toward thiadiazole formation. The general mechanism involves nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the amidoxime, followed by cyclization and aromatization (Figure 1).
Table 1: Representative Cyclocondensation Conditions and Yields
| Thiourea Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Phenylthiourea | KF/Al₂O₃ | 80 | 6 | 78 |
| N-Cyclohexylthiourea | KF/Al₂O₃ | 100 | 4 | 85 |
Source demonstrates that electron-withdrawing substituents on the thiourea nitrogen enhance reaction rates by increasing electrophilicity at the sulfur center. For instance, N-(4-nitrophenyl)thiourea derivatives achieve cyclization in 4 hours at 80°C, compared to 8 hours for unsubstituted analogs.
Solvent and Stoichiometric Considerations
Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile optimize reaction efficiency by stabilizing ionic intermediates. Stoichiometric studies reveal that a 1:1 molar ratio of amidoxime to thiourea minimizes byproduct formation while ensuring complete conversion. Excess thiourea leads to dimerization side products, reducing the isolated yield of the target thiadiazole.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








